molecular formula C9H6N2OS B1180086 transcription factor HNF-4 CAS No. 135845-90-8

transcription factor HNF-4

Cat. No.: B1180086
CAS No.: 135845-90-8
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Description

Transcription Factor HNF-4 (Hepatocyte Nuclear Factor 4) is an orphan nuclear receptor and a master regulator of gene expression, playing pivotal roles in development, metabolism, and disease pathogenesis. It functions as a constitutively active transcription factor, binding to DNA as a homodimer at direct repeat 1 (DR1) elements (AGGTCAxAGGTCA) to activate or repress target genes . This protein is critically involved in the development and function of several tissues, including the liver, pancreas, kidney, and intestine . In the liver, HNF-4α regulates nearly 40% of hepatic genes, influencing crucial pathways such as glucose metabolism, fatty acid metabolism, drug metabolism, and apolipoprotein synthesis . Its role extends to blood coagulation, as it acts as a transcriptional activator of coagulation factor VII . In the pancreas, HNF-4α is essential for beta-cell function and insulin secretion, with mutations in its gene (HNF4A) linked to Maturity Onset Diabetes of the Young type 1 (MODY1) . Furthermore, in the intestine, HNF-4α, along with its paralog HNF-4γ, is indispensable for epithelial maturation, differentiation, stem cell renewal, and the maintenance of intestinal barrier function, with dysregulation linked to inflammatory states and colorectal cancer . Research also implicates HNF-4α in various cancers, with altered expression observed in colorectal and other malignancies, highlighting its context-dependent role as a potential tumor suppressor or oncogene . Emerging evidence also points to its involvement in haematological disorders, including acute myelogenous leukaemia (AML) and iron metabolism . This product is supplied for research purposes to investigate these complex biological processes and disease mechanisms. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

CAS No.

135845-90-8

Molecular Formula

C9H6N2OS

Synonyms

transcription factor HNF-4

Origin of Product

United States

Scientific Research Applications

Metabolic Disorders

HNF-4α is intimately linked to metabolic diseases, particularly Maturity-Onset Diabetes of the Young (MODY1). Mutations in the HNF4A gene can lead to impaired glucose-stimulated insulin secretion and hyperglycemia. Research has shown that HNF-4α regulates genes involved in glucose homeostasis, making it a target for therapeutic interventions in diabetes management .

Case Study: MODY1

  • Objective : To understand the role of HNF4A mutations in MODY1.
  • Findings : Drosophila models with HNF4 mutations exhibited glucose intolerance and defects in insulin secretion, mirroring human MODY1 symptoms. This suggests that insights gained from Drosophila can inform mammalian studies on diabetes .
Mutation Type Effect on Function Associated Condition
Point mutationsReduced transactivationMODY1
DeletionsLoss of functionHyperinsulinemic hypoglycemia

Cancer Research

HNF-4α has been implicated in various cancers, including cervical cancer. Studies indicate that it regulates tumor proliferation through pathways such as Wnt/beta-Catenin signaling. Understanding its role can lead to novel cancer therapies targeting HNF-4α pathways .

Case Study: Cervical Cancer

  • Objective : Investigate HNF-4α's role in cervical cancer proliferation.
  • Findings : HNF-4α was shown to promote tumor growth by modulating Wnt signaling pathways, indicating its potential as a therapeutic target .

Gastrointestinal Disorders

In the gastrointestinal tract, HNF-4α is essential for intestinal maturation and regeneration. Dysregulation can lead to chronic inflammatory states and other gastrointestinal disorders . Research indicates that manipulating HNF-4α expression may provide therapeutic avenues for conditions like inflammatory bowel disease.

Case Study: Intestinal Regeneration

  • Objective : Explore HNF-4α's role in intestinal health.
  • Findings : Studies demonstrated that HNF-4α influences stem cell renewal and differentiation in intestinal epithelium, highlighting its importance in maintaining gut health .

Structural Insights and Mechanisms

Recent studies have elucidated the structural biology of HNF-4α, revealing how it binds DNA and interacts with other transcription factors. Understanding these mechanisms is crucial for developing targeted therapies that modulate its activity .

Domain Function
DNA Binding DomainBinds specific DNA sequences to regulate gene expression
Ligand Binding DomainInteracts with ligands to modulate transcriptional activity

Comparison with Similar Compounds

HNF-4 vs. Sp1

  • Binding Motifs :
    • HNF-4 binds DR1 motifs (e.g., ACTTTG in coagulation factor promoters) .
    • Sp1 recognizes GC-rich sequences .
  • Interaction :
    • HNF-4 and Sp1 bind adjacent sites on the Factor X promoter in a mutually exclusive manner. Mutation of the Sp1 site enhances HNF-4-mediated transactivation (3.5-fold vs. 2.0-fold) .
  • Functional Outcome :
    • Competitive binding modulates tissue-specific expression of coagulation factors (FVII, FIX, FX) .

HNF-4 vs. NF-Y

  • Binding Motifs :
    • NF-Y binds CCAAT boxes, distinct from HNF-4’s DR1 sites .
  • Interaction :
    • NF-Y cooperates with HNF-4 to activate the Factor X promoter. While HNF-4 is liver-enriched, NF-Y is ubiquitous .
  • Functional Outcome :
    • Synergistic regulation of coagulation factor genes, with NF-Y stabilizing promoter accessibility .

HNF-4 vs. C/EBPα

  • Binding Motifs :
    • C/EBPα binds CCAAT/enhancer motifs, overlapping with HNF-4 on the apolipoprotein B (apoB) promoter .
  • Interaction :
    • HNF-4 and C/EBPα co-occupy overlapping sites, synergistically activating apoB transcription (3-fold above individual effects) .

HNF-4 vs. HNF-1α

  • Binding Motifs :
    • HNF-1α recognizes HNF1 sites, while HNF-4 binds DR1 motifs .
  • Interaction :
    • An rSNP (rs35126805) in the HNF-1α promoter strengthens HNF-4 binding, stabilizing the complex and reducing HNF-1α expression .
  • Disease Link :
    • HNF-4 dysregulation indirectly contributes to MODY3 via HNF-1α suppression .

HNF-4 vs. USF

  • Binding Motifs :
    • USF binds E-box motifs, whereas HNF-4 targets DR1 sites .
  • Interaction :
    • USF and HNF-4 co-activate the HP-25 gene in chipmunks, though HNF-4 binding decreases during hibernation .
  • Functional Outcome :
    • Context-dependent cooperation in stress-responsive gene regulation .

Structural and Functional Distinctions

Structural Features

  • HNF-4 : Contains a multidomain architecture with a zinc-coordinated DBD and hydrophobic LBD, enabling ligand-independent activation .
  • Contrasts :
    • Sp1 uses zinc fingers for DNA binding, while NF-Y employs a histone-fold motif .
    • C/EBPα forms homodimers via leucine zippers, unlike HNF-4’s nuclear receptor dimerization .

Regulatory Mechanisms

  • Post-Translational Modifications :
    • TSH phosphorylates HNF-4 via cAMP/PKA, reducing nuclear localization and transcriptional activity .
  • Glucose Sensitivity :
    • HNF-4 directly activates ChREBP-α/β transcription in response to glucose, linking it to hepatic lipogenesis and glycolysis .

Disease Associations

Transcription Factor Associated Diseases Mechanism
HNF-4 MODY1, Hemophilia Mutations disrupt glucose/lipid metabolism genes
HNF-1α MODY3 rSNP disrupts HNF-4 binding, reducing expression
C/EBPα Metabolic syndrome Dysregulation of lipid transport genes

Preparation Methods

Bacterial Expression and Plasmid Construction

Recombinant HNF-4 has been successfully expressed in Escherichia coli using the pThioC vector system. The cDNA encoding HNF-4α was amplified via PCR with primers introducing a hexahistidine (His6) tag at the N-terminus. The construct was cloned into BamHI- and EcoRI-digested pThioC, transformed into E. coli BL21 (DE3) cells, and induced with 0.5 mM isopropylthiogalactoside (IPTG). Post-induction, cells were lysed via freeze-thaw cycles in a buffer containing 25 mM Tris-HCl (pH 7.5), 100 mM NaCl, 0.1% Triton X-100, and 10 mM β-mercaptoethanol.

Table 1: Key Components of Bacterial Lysis Buffer

ComponentConcentrationRole
Tris-HCl (pH 7.5)25 mMpH stabilization
NaCl100 mMIonic strength modulation
Triton X-1000.1%Membrane solubilization
Phenylmethylsulfonyl fluoride (PMSF)0.1 mMProtease inhibition
β-mercaptoethanol10 mMReducing agent

Mammalian Cell Culture Systems

In human cell lines like HCT116, tetracycline-inducible systems enable isoform-specific HNF-4 expression. For instance, HNF-4α1 and α2 exhibit superior transcriptional activity compared to α4–α6 isoforms. Cells are lysed using buffers supplemented with 1% Triton X-100, 150 mM NaCl, and protease inhibitors, followed by sonication and centrifugation at 12,000 × g to clarify extracts.

Purification Techniques for HNF-4

Affinity Chromatography

Recombinant HNF-4 from bacterial lysates was purified using heparin-agarose and nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. The lysate was loaded onto a heparin-agarose column equilibrated with lysis buffer, and bound proteins were eluted with 600 mM NaCl. The eluate was incubated with Ni-NTA beads to capture His6-tagged HNF-4, followed by washing with 20 mM imidazole and elution with 250 mM imidazole.

Table 2: Heparin-Agarose Elution Buffer Composition

ComponentConcentrationRole
Tris-HCl (pH 7.4)25 mMpH stabilization
NaCl600 mMHigh-salt elution
Glycerol10%Protein stabilization
PMSF0.1 mMProtease inhibition
β-mercaptoethanol10 mMReducing agent

Size-Exclusion Chromatography

Further purification was achieved using Superdex 200 gel filtration, resolving HNF-4 into monomeric and dimeric forms. The DBD-LBD fragment (residues 1–374) eluted at a molecular weight consistent with a homodimer.

Preparation of Nuclear Extracts Containing Endogenous HNF-4

Rat liver nuclear extracts were prepared by homogenizing tissue in hypotonic buffer (10 mM HEPES, pH 7.9, 1.5 mM MgCl2, 10 mM KCl), followed by centrifugation at 3,000 × g to pellet nuclei. Nuclei were lysed in high-salt buffer (20 mM HEPES, pH 7.9, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA), and supernatants were dialyzed against 25 mM HEPES (pH 7.4), 25 mM KCl, 6 mM MgCl2, and 3% glycerol.

Quality Control and Functional Validation

Electrophoretic Mobility Shift Assay (EMSA)

HNF-4 binding to DR1 elements was validated using 32P-labeled oligonucleotides. Recombinant HNF-4 (50 ng) was incubated with 10 fmol of probe in 20 μL reactions, resolved on 5% polyacrylamide gels, and visualized via autoradiography.

ELISA Quantification

Commercial ELISA kits (e.g., Abcam ab210581) quantify HNF-4α in cell extracts using a capture antibody against residues 1–100 and a detector antibody against residues 300–400. The assay detects HNF-4α at concentrations as low as 0.1 ng/mL, with intra- and inter-assay CVs of <10%.

Table 3: ELISA Kit Performance Metrics

ParameterValue
Detection Range0.1–10 ng/mL
Intra-Assay Precision6.2% CV
Inter-Assay Precision8.7% CV
Recovery in Spiked Samples92–108%

Challenges and Optimizations

Solubility and Stability

Bacterial expression often yields insoluble HNF-4 aggregates. Adding 0.1% Triton X-100 and 10% glycerol to lysis buffers improves solubility. For long-term storage, aliquots of purified HNF-4 are maintained at −80°C in 25 mM Tris-HCl (pH 7.4), 300 mM NaCl, and 50% glycerol.

Isoform-Specific Considerations

P2-derived isoforms (e.g., HNF-4α7–α12) require mammalian expression systems due to post-translational modifications absent in bacteria. Transient transfection of HEK293T cells with P2-promoter constructs achieves yields of 0.5–1 mg/L .

Q & A

What experimental models and methodologies are used to study HNF-4α transcriptional activity?

HNF-4α transcriptional activity is commonly assessed using reporter gene assays (e.g., pHNF-4-TA-Luc plasmids), which measure promoter-driven luciferase activity in hepatoma cell lines like HepG2 . Knockout mouse models are critical for studying developmental roles, as HNF-4α deletion disrupts hepatocyte differentiation and intestinal homeostasis . In vitro transcription systems with purified coactivators (e.g., TRAP/SMCC/Mediator) and chromatin templates are used to dissect molecular mechanisms .

How does HNF-4α coordinate with other transcription factors to regulate tissue-specific gene expression?

HNF-4α interacts with HNF-1α , PDX-1 , and HNF-6 to maintain pancreatic β-cell function and hepatic gene regulation. For example, PDX-1 binds the HNF-4α P2 promoter to drive its expression in β-cells, linking MODY1 (maturity-onset diabetes of the young) mutations to insulin secretion defects . In liver, HNF-4α synergizes with NF-Y to activate coagulation factor X (FX) promoters . Methodologies include co-transfection assays , siRNA knockdown , and chromatin immunoprecipitation (ChIP) to map cooperative binding .

What are the implications of HNF-4α mutations in monogenic diabetes (MODY1) and hematological disorders?

MODY1-linked mutations (e.g., -146T-C in the P2 promoter) disrupt PDX-1 binding, reducing HNF-4α expression and impairing insulin secretion . In hematology, HNF-4α dysregulation alters coagulation factor expression (e.g., Factor VII, FX) and erythrocytosis via EPO regulation . Researchers use genetic screening , promoter-reporter assays , and coagulation assays in knockout models to validate pathogenicity .

How does HNF-4α regulate the Wnt/β-catenin pathway in intestinal epithelium homeostasis?

HNF-4α suppresses Wnt/β-catenin signaling to balance intestinal crypt proliferation and differentiation. Its loss in adult mice increases crypt proliferation and upregulates Wnt targets (e.g., c-Myc), destabilizing cell junctions and barrier function . Methodologies include tamoxifen-inducible Cre-loxP systems for conditional knockout and luciferase reporters to assess Wnt activity .

What coactivators and post-translational modifications modulate HNF-4α transcriptional activity?

HNF-4α recruits CBP (CREB-binding protein) and TRAP/SMCC/Mediator to enhance transcription. CBP binds HNF-4α’s AF-1 and AF-2 domains, enabling ligand-independent activation . Phosphorylation regulates HNF-4α stability and DNA binding, as shown via phospho-specific antibodies and mutagenesis . In vitro reconstitution assays and ChIP map coactivator dependencies .

How is HNF-4α expression transcriptionally regulated across tissues?

The human HNF-4α promoter contains binding sites for HNF-1α , GATA-6 , and HNF-6 , with tissue-specific activation. In hepatocytes, HNF-1α and HNF-6 synergize to drive expression, while COUP-TFII represses it via a retinoic acid response element (DR-1) absent in mice . Retinoic acid upregulates HNF-4α in vivo, studied via reporter assays and DNase footprinting .

What role does HNF-4α play in lipid metabolism and apolipoprotein regulation?

HNF-4α directly activates apolipoprotein genes (e.g., ApoCIII, ApoA1) and modulates lipid metabolism by influencing villus epithelial cell lipid profiles . Metabolome analysis (e.g., NMR spectroscopy) and transcriptome profiling in intestinal crypt-villus systems reveal its role in lipid carbon chain regulation .

What methodologies identify HNF-4α DNA-binding specificity and promoter interactions?

Electrophoretic mobility shift assays (EMSAs) and methylation interference assays map HNF-4α binding to DR1 elements (5’-RG(G/T)TCA) . DNase I footprinting and gel shift competition assays distinguish HNF-4α from other nuclear receptors (e.g., PPAR:RXR) at overlapping sites .

How does HNF-4α contribute to hepatocyte differentiation and liver morphogenesis?

HNF-4α knockout mice lack functional hepatocytes, demonstrating its necessity for liver development . It drives epithelial-mesenchymal transition (EMT) in fibroblasts and regulates 40% of hepatic genes, including drug metabolism enzymes . RNA-seq and ChIP-seq in embryonic liver models identify target gene networks .

What advanced techniques study HNF-4α’s role in viral gene regulation (e.g., hepatitis B virus)?

HNF-4α binds the hepatitis B virus (HBV) core upstream regulatory sequence (CURS), enhancing pregenomic RNA (pgRNA) synthesis. Promoter deletion/mutation assays and overexpression studies in HepG2 cells quantify HNF-4α’s effect on viral transcription .

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